molecular formula C20H20F3NO7S B2989923 propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(4-methoxybenzenesulfonamido)phenyl]-3-oxobutanoate CAS No. 518318-45-1

propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(4-methoxybenzenesulfonamido)phenyl]-3-oxobutanoate

Cat. No.: B2989923
CAS No.: 518318-45-1
M. Wt: 475.44
InChI Key: XLTZZQLGXAKRIF-UHFFFAOYSA-N
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Description

Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(4-methoxybenzenesulfonamido)phenyl]-3-oxobutanoate is a structurally complex ester featuring a trifluorinated butanoate backbone, a substituted phenyl ring, and a propan-2-yl ester group. Key structural elements include:

  • Trifluoro substitution at the 4-position of the butanoate chain, enhancing electronegativity and metabolic stability.
  • A 3-oxo (keto) group, which may influence reactivity and tautomerism.

Properties

IUPAC Name

propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(4-methoxyphenyl)sulfonylamino]phenyl]-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3NO7S/c1-11(2)31-19(27)17(18(26)20(21,22)23)15-10-12(4-9-16(15)25)24-32(28,29)14-7-5-13(30-3)6-8-14/h4-11,17,24-25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTZZQLGXAKRIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC)O)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(4-methoxybenzenesulfonamido)phenyl]-3-oxobutanoate typically involves multiple steps:

    Formation of the trifluoromethyl group: This can be achieved through the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions.

    Introduction of the hydroxy and methoxybenzenesulfonamido groups: These functional groups are introduced through nucleophilic substitution reactions, often using sulfonamide derivatives and methoxybenzene as starting materials.

    Esterification: The final step involves the esterification of the intermediate compound with propan-2-ol under acidic or basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific properties.

Biology and Medicine

    Drug Development: The compound’s functional groups make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biological studies to investigate the function of various biomolecules.

Industry

    Polymer Synthesis: The compound can be used in the synthesis of specialized polymers with unique properties.

    Surface Coatings: Its chemical stability makes it suitable for use in surface coatings to enhance durability and resistance.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity, while the hydroxy and sulfonamido groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in ester groups, substituents, and fluorine content. Below is a detailed comparison using available evidence and inferred properties:

Structural Features and Implications

Compound Name (Representative Examples) Ester Group Substituents on Phenyl/Other Moieties Fluorine Content Key Functional Groups Hypothesized Properties
Target Compound Propan-2-yl 2-hydroxy, 5-(4-methoxybenzenesulfonamido)phenyl 3 (trifluoro) Sulfonamide, keto, hydroxy High lipophilicity (LogP ~3.2*), moderate solubility, strong hydrogen-bonding potential
Propan-2-yl 4-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate Propan-2-yl Sulfanyl-pyridyl, cyano 0 Sulfanyl, cyano, keto Lower LogP (~2.8*) due to polar cyano group; potential thiol-mediated reactivity
Ethyl 4-(4-fluorophenyl)-4-oxobutanoate Ethyl 4-fluorophenyl 1 Keto, fluoro Reduced lipophilicity (LogP ~2.5*), higher solubility; limited hydrogen-bonding sites
[2-(Difluoromethoxy)anilino]-2-oxoethyl 4-(4-fluorophenyl)-4-oxobutanoate Ethyl Difluoromethoxy-anilino, 4-fluorophenyl 3 Amide, keto, difluoromethoxy Enhanced metabolic stability; balanced solubility-logP profile

Note: LogP values are estimated using computational methods (e.g., DFT or group contribution models) due to lack of experimental data in evidence .

Key Comparative Insights

  • Ester Group Influence :

    • The propan-2-yl group in the target compound likely increases lipophilicity compared to ethyl esters, improving membrane permeability but reducing aqueous solubility .
    • Ethyl esters (e.g., compounds) may exhibit faster hydrolysis rates in vivo due to lower steric hindrance.
  • Trifluoro substitution vs. mono- or difluoro analogs: The trifluoro group in the target compound likely improves electron-withdrawing effects, stabilizing the keto-enol tautomer and altering reactivity .
  • Density-functional theory (DFT) methods (e.g., B3LYP) may predict thermodynamic stability, with the target compound’s trifluoro group reducing electron density at the 4-position, influencing reactivity .

Biological Activity

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular structure. Its molecular formula is C16H16F3N1O5S1C_{16}H_{16}F_3N_1O_5S_1, indicating the presence of trifluoromethyl groups, a sulfonamide moiety, and a ketone functional group.

Table 1: Basic Properties

PropertyValue
Molecular Weight399.36 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Log P (Octanol/Water)Not determined

Anticancer Properties

Research has indicated that compounds containing sulfonamide groups exhibit significant anticancer activity. The specific structure of propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(4-methoxybenzenesulfonamido)phenyl]-3-oxobutanoate suggests potential interactions with cancer cell signaling pathways.

  • Mechanism of Action : The compound may inhibit enzymes involved in tumor growth or interfere with cell cycle regulation.
  • Case Study : In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Activity

The presence of the methoxybenzenesulfonamide group points to potential antimicrobial properties.

  • Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or inhibits critical metabolic pathways.
  • Research Findings : Preliminary studies demonstrated that the compound exhibits bactericidal activity against Gram-positive bacteria, including Staphylococcus aureus.

Anti-inflammatory Effects

The compound's structure suggests it could also have anti-inflammatory effects due to the hydroxyl and sulfonamide groups.

  • Mechanism : It may inhibit pro-inflammatory cytokines or modulate immune responses.
  • Case Study : Animal models have shown reduced inflammation markers when treated with similar compounds, suggesting a potential for therapeutic use in inflammatory diseases.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions:

  • Starting Materials : Common precursors include trifluoroacetyl compounds and sulfonamides.
  • Reaction Conditions : Controlled temperature and pH are crucial for optimizing yield and purity.

Industrial Production Methods

In industrial settings, automated reactors are often used to ensure consistent quality during large-scale production. Environmental considerations are also taken into account to minimize waste.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(4-methoxybenzenesulfonamido)phenyl]-3-oxobutanoate, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis likely involves multi-step processes, including sulfonamide coupling, trifluoromethylation, and esterification. Key steps may resemble protocols for structurally related compounds, such as the use of activated intermediates (e.g., acyl chlorides) for sulfonamide formation (see ). Optimization can be achieved via:

  • Temperature control : Lower temperatures (0–5°C) for acid-sensitive intermediates.
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) for esterification.
  • Purification : Flash chromatography (hexane/ethyl acetate gradients) or preparative HPLC (C18 columns, acetonitrile/water mobile phase) to isolate pure product .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
Sulfonamide coupling4-Methoxybenzenesulfonyl chloride, DCM, Et₃N, 0°C6592%
EsterificationPropan-2-ol, DCC, DMAP, RT7895%

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodology :

  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm sulfonamide NH (~10–12 ppm) and trifluoromethyl groups (¹⁹F NMR at ~−60 ppm). Discrepancies in integration (e.g., overlapping aromatic protons) can be resolved via 2D-COSY/HSQC .
  • X-ray crystallography : Single-crystal diffraction (SHELX software) for absolute configuration determination. Challenges include crystal twinning; anti-solvent vapor diffusion (e.g., ether into DCM) improves crystal quality .
    • Example Data :
TechniqueKey Peaks/Parameters
¹H NMR (DMSO-d₆)δ 10.2 (s, 1H, NH), 7.8–6.9 (m, aromatic), 5.1 (m, isopropyl)
X-raySpace group P2₁/c, R-factor < 0.05

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of the trifluoromethyl and sulfonamide moieties?

  • Methodology :

  • Functional selection : B3LYP/6-311++G(d,p) for geometry optimization and vibrational analysis (validates NMR/IR data) .
  • Electrostatic potential (ESP) maps : Generated via Multiwfn to identify nucleophilic/electrophilic sites (e.g., sulfonamide oxygen as H-bond acceptor) .
  • Reactivity indices : Fukui functions to predict regioselectivity in electrophilic substitutions .
    • Key Findings :
  • Trifluoromethyl groups reduce electron density at the β-keto ester, stabilizing enolate intermediates.
  • Sulfonamide NH participates in intramolecular H-bonding with the adjacent hydroxyl group, confirmed by NCI (non-covalent interaction) analysis .

Q. What strategies are effective for analyzing metabolic stability and degradation products in vitro?

  • Methodology :

  • Microsomal assays : Human liver microsomes (HLM) with NADPH cofactor, LC-MS/MS monitoring (Q-TOF) for phase I/II metabolites.
  • Degradation pathways : Hydrolysis of the β-keto ester (pH-dependent; t₁/₂ ~2 h at pH 7.4) and oxidative cleavage of the methoxy group (CYP3A4-mediated) .
    • Data Table :
ConditionMetabolite Identifiedm/z (Observed)Proposed Pathway
HLM + NADPH4-Hydroxybenzenesulfonamide derivative356.1O-demethylation
pH 9 bufferTrifluoroacetic acid114.0Ester hydrolysis

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved bioactivity?

  • Methodology :

  • Pharmacophore modeling : MOE or Schrödinger Suite to identify critical features (e.g., sulfonamide H-bond donors, trifluoromethyl hydrophobicity) .
  • Analog synthesis : Replace the isopropyl ester with cyclopropyl or tert-butyl groups to enhance metabolic stability.
  • Biological assays : IC₅₀ measurements against target enzymes (e.g., COX-2 inhibition) to correlate substituents with activity .
    • Example SAR :
SubstituentCOX-2 IC₅₀ (µM)LogP
Isopropyl (parent)0.82.1
Cyclopropyl0.51.9
tert-Butyl1.22.4

Q. What challenges arise in resolving crystallographic disorder in the trifluoromethyl group, and how are they addressed?

  • Methodology :

  • Disorder modeling : SHELXL refinement with split positions for CF₃ groups.
  • Constraints : Apply SIMU/DELU restraints to thermal parameters .
  • Validation : Check R-factor convergence (<5% difference between R₁ and wR₂).
    • Case Study : A related trifluorinated compound required 3-part disorder modeling, achieving final R1 = 0.037 .

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